molecular formula C16H21NO3 B8516330 Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Cat. No. B8516330
M. Wt: 275.34 g/mol
InChI Key: AEUPECYRYMBQGR-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Under a nitrogen atmosphere, a 21% wt. sodium ethoxide-ethanol solution (1.23 ml, 3.31 mmol) was added to toluene (100 ml) at room temperature, and the resulting mixture was refluxed by the use of a Dean-Stark trap. A solution of ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate (965.9 mg, 3.01 mmol) in toluene (50 ml) was added dropwise thereto over a period of 1.5 hours. After 3 hours, a 21% wt. sodium ethoxide-ethanol solution (1.23 ml, 3.31 mmol) was further added thereto. After another 1 hour, the toluene (30 ml) was distilled off with heating. After 5 hours, the reaction solution was poured into water (200 ml) and extracted with ethyl acetate (100 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain ethyl 1-benzyl-3-oxoazepane-4-carboxylate (158.5 mg, 19%) and ethyl 1-benzyl-3-oxoazepane-2-carboxylate (213.8 mg, content=about 75%).
Name
sodium ethoxide ethanol
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate
Quantity
965.9 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
sodium ethoxide ethanol
Quantity
1.23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(O)C.[CH2:8]([N:15]([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[CH2:8]([N:15]1[CH2:16][CH2:17][CH2:18][CH:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:26](=[O:28])[CH2:25]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:8]([N:15]1[CH2:16][CH2:17][CH2:18][CH2:19][C:20](=[O:21])[CH:25]1[C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
sodium ethoxide ethanol
Quantity
1.23 mL
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate
Quantity
965.9 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCCCC(=O)OCC)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
sodium ethoxide ethanol
Quantity
1.23 mL
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed by the use of a Dean-Stark trap
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
After another 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the toluene (30 ml) was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
with heating
WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
the reaction solution was poured into water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CCC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 158.5 mg
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(CCCC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 213.8 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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